4-Chloroindolin-2-One

概要

説明

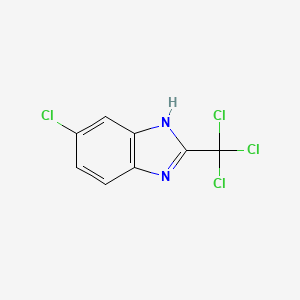

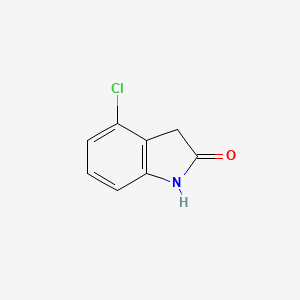

4-Chloroindolin-2-One is a chemical compound with the CAS Number: 20870-77-3 . It has a molecular weight of 167.59 . The compound is typically a light-yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of 4-Chloroindolin-2-One involves a reaction with titanium tetrachloride and zinc in tetrahydrofuran at 20℃ under an inert atmosphere . After the reaction, the mixture is quenched with 3% HCl and extracted with CHCl3 . The crude product is then purified by column chromatography to yield the pure product .

Molecular Structure Analysis

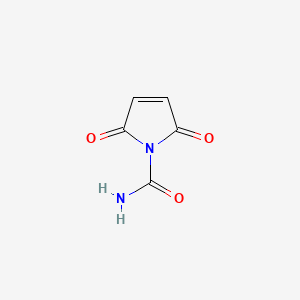

The IUPAC name for 4-Chloroindolin-2-One is 4-chloro-1,3-dihydro-2H-indol-2-one . The InChI code for this compound is 1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H .

Chemical Reactions Analysis

4-Chloroindolin-2-One can undergo highly selective C3 position controllable mono-Michael additions or di-Michael additions with 2,4-dien-1-ones . This method has been applied to a wide range of substrates and demonstrated excellent tolerance to a variety of substituents .

Physical And Chemical Properties Analysis

4-Chloroindolin-2-One is a light-yellow to brown powder or crystals . It has a molecular weight of 167.59 .

科学的研究の応用

Chemical Synthesis

4-Chloroindolin-2-One is used in the field of chemical synthesis . It’s a light-yellow to brown powder or crystals and is used in various chemical reactions.

Application

It’s used as a reagent in the synthesis of various chemical compounds .

Method of Application

The specific method of application would depend on the particular synthesis being carried out. As a reagent, it would be mixed with other chemicals under controlled conditions to produce the desired compound .

Results

The results would vary depending on the specific synthesis. In general, the use of 4-Chloroindolin-2-One as a reagent would result in the production of the target compound .

Biological Research

Indole derivatives, such as 4-Chloroindolin-2-One, have been found to possess various biological activities .

Application

Indole derivatives are known to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

The specific method of application would depend on the particular biological activity being studied. Typically, these compounds would be tested in vitro or in vivo to determine their biological activity .

Results

The results would vary depending on the specific biological activity being studied. For example, one study found that a compound similar to 4-Chloroindolin-2-One showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Synthesis of Bis-Indolinone Derivatives

4-Chloroindolin-2-One can be used in the synthesis of bis-indolinone derivatives .

Application

Bis-indolinone derivatives have been found to possess cytotoxic activity . They are evaluated on 60 human cancer cell lines according to protocols available at the National Cancer Institute .

Method of Application

A series of new Knoevenagel adducts, bearing two indolinone systems, has been synthesized . The specific method of application would depend on the particular synthesis being carried out .

Results

Some derivatives proved to be potent antiproliferative agents, showing GI 50 values in the submicromolar range . Compound 5b emerged as the most active and was further studied in Jurkat cells in order to determine the effects on cell-cycle phases and the kind of cell death induced . Finally, oxidative stress and DNA damage induced by compound 5b were also analyzed .

Synthesis of Oxoindolin-2-One Derivatives

4-Chloroindolin-2-One can be used in the synthesis of oxoindolin-2-one derivatives .

Application

These derivatives were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) .

Method of Application

Three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized .

Results

Two compounds showed inhibitory activity against AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM . In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity . However, additional cytotoxic evaluation of the compounds against three human cancer cell lines revealed that five compounds exhibited strong cytotoxicity .

Antiviral Activity

Indole derivatives, such as 4-Chloroindolin-2-One, have been found to possess antiviral activity .

Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Method of Application

The specific method of application would depend on the particular biological activity being studied .

Results

One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

特性

IUPAC Name |

4-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPDJAXCBZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363201 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroindolin-2-One | |

CAS RN |

20870-77-3 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)